1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane
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Overview
Description
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes. It features a cyclohexane ring substituted with a tert-butoxy group, an iodomethyl group, and a methyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane can be synthesized through a multi-step process involving the following key steps:
Formation of the cyclohexane ring: Starting from a suitable precursor, the cyclohexane ring is formed through cyclization reactions.
Introduction of the tert-butoxy group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the iodomethyl group: The iodomethyl group can be introduced through halogenation reactions, typically using iodine and a suitable halogenating agent.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Elimination: Elimination reactions can be used to form double bonds within the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Elimination: Strong bases such as sodium ethoxide can be used for elimination reactions.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dehalogenated or demethylated products.
Substitution: Formation of substituted cyclohexane derivatives.
Elimination: Formation of alkenes within the cyclohexane ring.
Scientific Research Applications
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Studied for its potential use in the development of novel materials with unique properties.
Chemical Biology: Used in the study of biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The tert-butoxy group can stabilize reaction intermediates, while the iodomethyl group can serve as a leaving group in substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane can be compared with other similar compounds, such as:
1-(tert-Butoxy)-1-(chloromethyl)-4-methylcyclohexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(bromomethyl)-4-methylcyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(hydroxymethyl)-4-methylcyclohexane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C12H23IO |
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Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-(iodomethyl)-4-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C12H23IO/c1-10-5-7-12(9-13,8-6-10)14-11(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
KVDRLLMHUZUTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CI)OC(C)(C)C |
Origin of Product |
United States |
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